molecular formula C6H7BN2O4 B2637448 (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid CAS No. 1814938-78-7

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid

Cat. No.: B2637448
CAS No.: 1814938-78-7
M. Wt: 181.94
InChI Key: QJBIYMZDLMVGCM-UHFFFAOYSA-N
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Description

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring

Scientific Research Applications

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of the compound (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the creation of new organic compounds with diverse structures and properties .

Pharmacokinetics

It is known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign . These properties suggest that this compound could have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the formation of carbon–carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound facilitates, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed efficiently in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various substituted pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid include other pyrimidine boronic acids and boronic acid derivatives used in cross-coupling reactions. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with a boronic acid group. This combination allows for unique reactivity and applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Properties

IUPAC Name

(2-methoxycarbonylpyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O4/c1-13-6(10)5-8-2-4(3-9-5)7(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBIYMZDLMVGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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